3-(2-(4-bromophenyl)-2-oxoethyl)-2-chloroquinazolin-4(3H)-one
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Overview
Description
3-(2-(4-Bromophenyl)-2-oxoethyl)-2-chloroquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a bromophenyl group, a chloroquinazolinone core, and an oxoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-bromophenyl)-2-oxoethyl)-2-chloroquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with 2-chloroaniline under acidic conditions to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Bromophenyl)-2-oxoethyl)-2-chloroquinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the bromophenyl group.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine and chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of dihydroquinazolinones .
Scientific Research Applications
3-(2-(4-Bromophenyl)-2-oxoethyl)-2-chloroquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(4-bromophenyl)-2-oxoethyl)-2-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the core structure and functional groups.
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Contains a bromophenyl group and is used in similar synthetic applications.
Uniqueness
3-(2-(4-Bromophenyl)-2-oxoethyl)-2-chloroquinazolin-4(3H)-one is unique due to its specific combination of functional groups and the quinazolinone core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
62481-14-5 |
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Molecular Formula |
C16H10BrClN2O2 |
Molecular Weight |
377.62 g/mol |
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroquinazolin-4-one |
InChI |
InChI=1S/C16H10BrClN2O2/c17-11-7-5-10(6-8-11)14(21)9-20-15(22)12-3-1-2-4-13(12)19-16(20)18/h1-8H,9H2 |
InChI Key |
SAIQDFOPPIZOBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)Cl)CC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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